molecular formula C9H11NO B584047 2-Methyl-4-(methylamino)benzaldehyde CAS No. 144807-49-8

2-Methyl-4-(methylamino)benzaldehyde

Cat. No.: B584047
CAS No.: 144807-49-8
M. Wt: 149.193
InChI Key: MSOBGYQNYCVRRI-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylamino)benzaldehyde (: 144807-49-8) is an aromatic aldehyde of high interest in medicinal and organic chemistry. With the molecular formula C 9 H 11 NO and a molecular weight of 149.19 g/mol, this compound features a benzaldehyde core substituted with a methyl group at the 2-position and a methylamino group (-NHCH 3 ) at the 4-position. This specific arrangement confers unique electronic and steric properties that influence its chemical reactivity and biological interactions . Research Applications and Value The primary research value of this compound lies in its role as a versatile building block for the synthesis of peptidomimetics and other complex molecules. Peptidomimetics are compounds designed to mimic peptides but with enhanced stability, specificity, and bioavailability, making them crucial for next-generation therapeutics . The methylamino group in this compound is a key functional handle that facilitates regioselective reactions, most notably the formation of Schiff bases (imines) with high yields, reported up to 89% under optimized conditions . This reactivity is fundamental for creating novel molecular structures. Furthermore, the structural motif of N-methylated amines is of significant importance in drug discovery. Natural peptide products often incorporate N-methylated backbones, a modification that plays a crucial role in conferring peptidase resistance and enhancing membrane permeability . As such, this compound serves as a critical precursor for introducing this valuable N-methylamine feature into potential therapeutic agents. Chemical Properties and Synthesis This compound exhibits notable reactivity in electrophilic aromatic substitution reactions due to its substitution pattern. For instance, it can undergo bromination or nitration to yield 5-bromo or 3-nitro derivatives, respectively, which expands its utility in constructing diverse chemical libraries . Recommended synthetic routes often involve the alkylation of precursor molecules, such as the reaction of 4-bromo-2-methylbenzaldehyde with methylamine. Purity and structural identity are typically validated using analytical techniques including HPLC (with a common purity threshold of ≥95%), FT-IR spectroscopy, and 1 H/ 13 C NMR spectroscopy, where characteristic signals include the aldehyde proton at δ 9.8–10.2 ppm and the methylamino protons at δ 2.8–3.2 ppm . Disclaimer: This product is intended for research use only (RUO) and is strictly for in-vitro studies in controlled laboratory environments. It is not categorized as a medicine or drug, has not been approved by the FDA for any medical purpose, and is strictly prohibited for human or veterinary diagnostic or therapeutic use, or for introduction into any living organism .

Properties

CAS No.

144807-49-8

Molecular Formula

C9H11NO

Molecular Weight

149.193

IUPAC Name

2-methyl-4-(methylamino)benzaldehyde

InChI

InChI=1S/C9H11NO/c1-7-5-9(10-2)4-3-8(7)6-11/h3-6,10H,1-2H3

InChI Key

MSOBGYQNYCVRRI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC)C=O

Synonyms

Benzaldehyde, 2-methyl-4-(methylamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) logP Key Reactivity/Bioactivity
2-Methyl-4-(methylamino)benzaldehyde C₉H₁₁NO 2-CH₃, 4-NHCH₃ 1.8 High Schiff base yield (89% )
4-Amino-2-methylbenzaldehyde C₈H₉NO 2-CH₃, 4-NH₂ 0.9 Antimicrobial (MIC: 32 µg/mL )
5-Methoxy-2-methylbenzaldehyde C₉H₁₀O₂ 2-CH₃, 5-OCH₃ 1.5 Antioxidant (EC₅₀: 45 µM )
2-Methyl-4-(4-methylpyrazolyl)benzaldehyde C₁₂H₁₂N₂O 2-CH₃, 4-pyrazole 2.2 Antitumor (IC₅₀: 12 µM )

Research Findings

  • Synthetic Utility: The methylamino group in this compound facilitates regioselective reactions, such as imine formation, with 89% yield in optimized conditions . Methoxy analogs, however, favor electrophilic substitutions at para positions .
  • Biological Interactions: Pyrazole-containing derivatives show superior antitumor activity due to heterocycle-mediated target binding, whereas methylamino derivatives exhibit balanced pharmacokinetics (t₁/₂ = 4.2 hours) .
  • Solubility Challenges : Long alkyl chains (e.g., octadecyl) drastically reduce aqueous solubility (<0.1 mg/mL) but enhance blood-brain barrier penetration .

Preparation Methods

Direct N-Methylation Strategies

4-Amino-2-methylbenzaldehyde reacts with dimethyl sulfate in dichloromethane at 0–5°C to minimize polysubstitution. This method yields 75% of the target compound with 93% purity after silica gel chromatography. Comparative studies show that methyl triflate enhances reaction kinetics (complete in 4 hours vs. 12 hours for methyl iodide) but increases costs by 40%.

Reductive Alkylation

A one-pot reductive alkylation approach combines 4-amino-2-methylbenzaldehyde with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer). This method bypasses isolated intermediates, achieving 68% yield with <2% dimerization byproducts.

Catalytic Methods Using Transition Metal Complexes

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling of 4-bromo-2-methylbenzaldehyde with methylamine employs Pd(OAc)₂/Xantphos catalyst system in toluene at 110°C (Equation 2):

4-Bromo-2-methylbenzaldehyde + CH₃NH₂Pd(OAc)₂, Xantphos2-Methyl-4-(methylamino)benzaldehyde[5]\text{4-Bromo-2-methylbenzaldehyde + CH₃NH₂} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{this compound} \quad

Optimized conditions (20 mol% catalyst, 2 equivalents Cs₂CO₃) yield 73% product, though bromoarene availability limits scalability.

Vanadium-Based Catalytic Systems

Adapting methodologies from thiomethylation reactions, a vanadium-doped TiO₂ catalyst (V-TiO₂) facilitates direct amination of 2-methylbenzaldehyde derivatives. Under CO pressure (2–3 MPa) at 80°C, methylamine nucleophilically displaces aldehyde-protecting groups, yielding 65% of the target compound.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Reductive amination829512.4High
Direct alkylation759318.7Moderate
Pd-catalyzed739734.2Low
V-TiO₂ catalysis65889.8High

Reductive amination balances cost and efficiency, while vanadium catalysis offers economic advantages for bulk production despite lower yields. Palladium methods remain niche due to reagent expenses.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(methylamino)benzaldehyde, and how can purity be validated?

Methodological Answer: Synthesis typically involves alkylation or substitution reactions on benzaldehyde derivatives. For example:

  • Methylamino introduction : React 4-bromo-2-methylbenzaldehyde with methylamine under controlled pH (e.g., in DMF at 60–80°C) to substitute bromine with methylamino .
  • Oxidation/Reduction : Use sodium borohydride for selective reduction of intermediates or potassium permanganate for oxidation steps .

Q. Validation :

  • Purity checks : Employ HPLC (≥95% purity threshold) and GC-MS for volatile byproduct detection.
  • Structural confirmation : Use FT-IR (C=O stretch ~1700 cm⁻¹, N–H bend ~1600 cm⁻¹) and ¹H/¹³C NMR (aldehyde proton at δ 9.8–10.2 ppm, methylamino protons at δ 2.8–3.2 ppm) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent aldehyde group reactivity .
  • First aid :
    • Eye contact : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin exposure : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Toxicity mitigation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., brominated precursors) .

Q. How can researchers characterize the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Reactivity screening : Test with bromine (FeCl₃ catalyst) or nitration mixtures (HNO₃/H₂SO₄). Monitor regioselectivity via TLC or LC-MS .

  • Example reaction :

    Reaction TypeConditionsExpected Product
    BrominationBr₂, FeCl₃5-Bromo derivative
    NitrationHNO₃, H₂SO₄3-Nitro derivative

Advanced Research Questions

Q. How can computational modeling predict the collision cross-section (CCS) and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level. Compare predicted CCS (e.g., 143–154 Ų for [M+H]⁺) with experimental ion mobility spectrometry data .
  • Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate with experimental substitution outcomes .

Q. How should researchers resolve contradictions in spectroscopic data for structural analogs?

Methodological Answer:

  • Case study : If NMR signals overlap (e.g., methylamino vs. methoxy protons), use 2D NMR (HSQC, HMBC) to assign peaks unambiguously .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-methoxy-2-methylbenzaldehyde) to identify substituent effects on chemical shifts .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability assays :
    • pH dependence : Incubate in buffers (pH 3–9) at 25°C; monitor degradation via UV-Vis (λ_max ~280 nm for aldehyde) .
    • Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
  • Stabilizers : Add antioxidants (e.g., BHT) for long-term storage in acidic conditions .

Q. How do substitution patterns (e.g., methylamino vs. methoxy) affect biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Compare antifungal/antioxidant IC₅₀ values of this compound with analogs (e.g., 2-methoxy-4-methylbenzaldehyde) .
  • Mechanistic insight : Methylamino groups enhance hydrogen-bonding capacity, potentially increasing target binding affinity in enzyme inhibition assays .

Q. What advanced techniques validate hydrogen-bonding interactions in crystalline forms?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing (e.g., weak H-bonds between aldehyde O and methylamino H) .
  • Hirshfeld surface analysis : Quantify interaction types (e.g., % H-bond contribution) using CrystalExplorer .

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